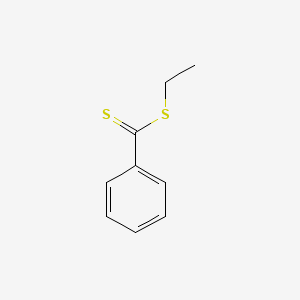

Benzenecarbodithioic acid, ethyl ester

Description

Benzenecarbodithioic acid, ethyl ester (CAS 936-63-0) is a sulfur-containing aromatic ester with the molecular formula C₉H₁₀S₂ and a molecular weight of 182.32 g/mol . Structurally, it consists of a benzene ring bonded to a dithiocarboxylate group (-C(=S)S-) and an ethyl ester substituent. This compound belongs to the dithiobenzoate family, which is notable for its role in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling controlled synthesis of polymers . Its reactivity stems from the labile C=S bonds, which facilitate radical stabilization during polymerization processes .

Properties

CAS No. |

936-63-0 |

|---|---|

Molecular Formula |

C9H10S2 |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

ethyl benzenecarbodithioate |

InChI |

InChI=1S/C9H10S2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

IKQMQWBFIXCPID-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarbodithioic acid, ethyl ester can be synthesized through the esterification of benzenecarbodithioic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbodithioic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbodithioic acid, ethyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of benzenecarbodithioic acid, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dithiobenzoate family includes several esters with varying substituents. Below is a detailed comparison of benzenecarbodithioic acid, ethyl ester with its analogs:

Table 1: Structural and Physicochemical Properties of Dithiobenzoate Esters

Key Observations:

Substituent Effects on Reactivity: Ethyl ester (C₂H₅) offers balanced reactivity for acrylate polymerization, while cyano-isopropyl derivatives (e.g., 1-cyano-1-methylethyl ester) exhibit enhanced radical stabilization due to electron-withdrawing cyano groups, making them ideal for methacrylates . Benzyl and phenyl esters demonstrate higher thermal stability (e.g., benzyl ester b.p. 373°C) due to aromatic conjugation, which stabilizes the dithiocarboxylate moiety .

Lipophilicity and Solubility: Butyl ester (C₄H₉) is more lipophilic than the ethyl analog, favoring applications in non-polar matrices or solvent systems .

Polymerization Efficiency :

- Cumyl dithiobenzoate (2-phenylpropan-2-yl ester, CAS 201611-77-0) shows exceptional control over styrene polymerization, attributed to steric hindrance from the bulky cumyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.